molecular formula C₁₂H₁₇D₃O₂ B1162405 9-Undecynoic Acid Methyl Ester-d3

9-Undecynoic Acid Methyl Ester-d3

Cat. No.: B1162405
M. Wt: 199.3
Attention: For research use only. Not for human or veterinary use.
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Description

9-Undecynoic Acid Methyl Ester-d3 is a deuterium-labeled, isotopically modified analog of 9-Undecynoic Acid Methyl Ester. As the methyl ester derivative of a lipophilic acid, it is a key compound in biochemical research, particularly noted for its potential antimicrobial activity . This high-purity stable isotope (>98%) is essential for use as an internal standard in mass spectrometry-based metabolomic studies and for tracing metabolic pathways, enabling precise quantitative analysis . The molecular formula is C₁₂H₁₇D₃O₂ with a molecular weight of 199.3 g/mol . To ensure stability and maximum product recovery, it is recommended to store this reagent at -20°C and centrifuge the original vial before removal of the cap . This product is intended for Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

Molecular Formula

C₁₂H₁₇D₃O₂

Molecular Weight

199.3

Synonyms

Methyl-d3 9-Undecynoate

Origin of Product

United States

Mechanistic and Pathway Elucidation Studies Utilizing 9 Undecynoic Acid Methyl Ester D3

Investigating Biochemical Transformations via Isotopic Tracing

This section would have detailed the use of 9-Undecynoic Acid Methyl Ester-d3 as a tracer in biological systems. By introducing the deuterated compound, researchers could theoretically follow its journey through various metabolic pathways.

Elucidation of Lipid Metabolism and Fatty Acid Pathways

The structural similarity of 9-Undecynoic Acid Methyl Ester-d3 to endogenous fatty acids suggests its potential as a tool to study lipid metabolism. In theory, the deuterium (B1214612) label would allow for its distinction from the natural, non-deuterated counterparts, enabling researchers to map its incorporation into more complex lipids and its subsequent metabolic transformations. Studies often utilize techniques like mass spectrometry to track the labeled atoms.

Analysis of Lipid Biosynthesis and Degradation Processes

Following the introduction of 9-Undecynoic Acid Methyl Ester-d3 into a biological system, it could serve as a precursor in the biosynthesis of new lipid molecules. The presence of the deuterium label in newly formed lipids would confirm its role as a building block. Conversely, tracking the disappearance of the labeled compound and the appearance of its labeled breakdown products could illuminate degradation pathways.

Studies on Molecular Flux and Turnover Rates in Biological Systems

A key application of stable isotope tracers is the measurement of the rate at which molecules are synthesized, broken down, and replaced in a living system—a concept known as molecular flux or turnover. By monitoring the rate of incorporation and decay of the deuterium signal from 9-Undecynoic Acid Methyl Ester-d3 over time, it would be possible, in principle, to quantify the dynamics of specific lipid pools.

Exploration of Reaction Mechanisms in Organic and Organometallic Chemistry

Beyond its biological applications, the deuterium label in 9-Undecynoic Acid Methyl Ester-d3 makes it a candidate for probing the mechanisms of chemical reactions.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. The difference in mass between hydrogen and deuterium can lead to different vibrational frequencies of chemical bonds, which can, in turn, affect the activation energy of a reaction. Measuring the KIE by comparing the reaction rate of the deuterated and non-deuterated versions of a molecule can provide crucial information about the transition state of the rate-determining step of a reaction. For 9-Undecynoic Acid Methyl Ester-d3, this could be applied to reactions involving the C-D bond.

Deuterium Labeling in Reaction Pathway Delineation

Deuterium labeling is an invaluable tool for tracing the journey of atoms and bonds throughout a chemical transformation. By determining the position of the deuterium atom in the final products of a reaction starting with 9-Undecynoic Acid Methyl Ester-d3, chemists can deduce the specific bonds that were broken and formed, thereby confirming or refuting a proposed reaction mechanism.

Mechanistic Insights into Catalytic Processes Involving Deuterated Ligands

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing insights that are often unattainable through other means. 9-Undecynoic Acid Methyl Ester-d3, with its deuterated methyl ester group, is particularly well-suited for elucidating the mechanisms of catalytic reactions where the ester functionality is directly or indirectly involved.

In catalytic systems, ligands play a crucial role in determining the activity and selectivity of the metal center. When a deuterated substrate like 9-Undecynoic Acid Methyl Ester-d3 is employed in conjunction with deuterated or non-deuterated ligands, it allows for a detailed examination of ligand exchange processes, substrate-ligand interactions, and the kinetic isotope effect. For example, in a palladium-catalyzed cross-coupling reaction, the presence of the -d3 label can help determine whether the ester group coordinates to the metal center during the catalytic cycle.

Consider a hypothetical catalytic process where 9-Undecynoic Acid Methyl Ester-d3 is a substrate. By monitoring the reaction using techniques such as NMR or mass spectrometry, researchers can trace the deuterated methyl group throughout the reaction sequence. This can reveal whether the ester group remains intact or participates in transient intermediates.

Table 1: Hypothetical Isotope Labeling Study in a Catalytic Reaction

Catalyst/Ligand SystemSubstrateObserved OutcomeMechanistic Implication
Pd(OAc)2 / PPh39-Undecynoic Acid Methyl Ester-d3Deuterium label remains on the product ester group.The methyl ester group is likely a spectator and does not directly participate in the catalytic cycle.
Ru-NHC Complex9-Undecynoic Acid Methyl Ester-d3Scrambling of deuterium with protons from the solvent.The ester group may be involved in a reversible protonation/deprotonation or coordination-decoordination step.
TiCl4 (Lewis Acid)9-Undecynoic Acid Methyl Ester-d3Formation of a deuterated byproduct, e.g., CD3OH.The ester group is cleaved during the reaction, indicating it may act as a leaving group or be transformed.

This table presents hypothetical outcomes to illustrate the potential use of 9-Undecynoic Acid Methyl Ester-d3 in mechanistic studies. NHC = N-Heterocyclic Carbene.

Furthermore, the selective deuteration of ligands themselves can provide complementary information. vulcanchem.com The difference in behavior between deuterated and non-deuterated species can shed light on the coordination mode of the ligand. vulcanchem.com

Deuterium as a Probe for Molecular Dynamics and Interactions

The substitution of hydrogen with deuterium can subtly influence the physical properties of a molecule, such as its vibrational modes and, to a lesser extent, its polarity and van der Waals interactions. These differences, though small, can be exploited using sensitive analytical techniques to gain a deeper understanding of molecular dynamics and intermolecular forces.

Conformational Analysis and Intermolecular Association Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. The presence of deuterium in 9-Undecynoic Acid Methyl Ester-d3 can be advantageous in several ways. While deuterium itself is NMR-active (a spin-1 nucleus), its signals are typically broad and observed in a different spectral region from protons. More commonly, the effect of deuterium substitution on the proton (¹H) and carbon (¹³C) NMR spectra is analyzed.

The replacement of the three methyl protons with deuterium atoms simplifies the ¹H NMR spectrum by removing the corresponding singlet. This can be beneficial in complex spectra where signal overlap is an issue. More importantly, the deuterium substitution can influence the chemical shifts of nearby nuclei and the coupling constants between them. These subtle changes can provide information about the preferred conformation of the molecule around the ester group.

For instance, Nuclear Overhauser Effect (NOE) experiments on the non-deuterated analogue could reveal spatial proximities between the methyl protons and other parts of the long alkyl chain. The absence of these NOEs in the spectrum of 9-Undecynoic Acid Methyl Ester-d3 would confirm the assignment and help to build a more accurate 3D model of the molecule's average conformation in solution.

Intermolecular association, such as the formation of dimers or aggregates, can also be studied. The deuterated methyl group provides a specific probe to investigate how the ester functionality participates in these interactions. Changes in the ¹³C NMR chemical shift of the deuterated carbon or alterations in relaxation times can indicate involvement in intermolecular hydrogen bonding or other association phenomena.

Table 2: Illustrative NMR Data for Conformational Analysis

NucleusNon-Deuterated Ester (Hypothetical δ, ppm)9-Undecynoic Acid Methyl Ester-d3 (Hypothetical δ, ppm)Observation
¹H (OCH₃)3.67 (s, 3H)AbsentSimplification of the proton spectrum.
¹³C (OCH₃)51.551.2 (septet, JC-D ≈ 22 Hz)Isotope shift and C-D coupling observed.
¹³C (C=O)174.2174.15Small upfield isotope shift, indicating a slight change in the electronic environment.

This table contains hypothetical NMR data to demonstrate how deuteration can be used in conformational analysis. Chemical shifts (δ) are in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Solvent Effects and Deuterium Exchange Phenomena

The interaction between a solute and the surrounding solvent molecules is critical to its chemical reactivity and physical behavior. The deuterated methyl ester group in 9-Undecynoic Acid Methyl Ester-d3 can be used to probe these solvent effects. The rate of hydrogen-deuterium exchange is highly sensitive to the local environment, including solvent accessibility and hydrogen bonding.

While the C-D bonds in the methyl group are generally stable, under certain conditions (e.g., strong acid or base catalysis), exchange with protons from the solvent can occur. Studying the rate of this exchange in different solvents can provide insights into the solvation shell around the ester group and the mechanism of the exchange process itself.

For example, a polar, protic solvent might facilitate exchange through hydrogen bonding to the carbonyl oxygen, thereby increasing the acidity of the methyl C-H (or C-D) bonds. In contrast, a nonpolar, aprotic solvent would be expected to result in a much slower exchange rate.

Table 3: Hypothetical Solvent Effects on Deuterium Exchange Rates

SolventDielectric Constant (ε)Observed D-H Exchange Rate (Hypothetical)Interpretation
Hexane1.9NegligibleNonpolar solvent does not facilitate the exchange mechanism.
Chloroform-d4.8Very SlowLow polarity and lack of exchangeable protons result in a slow rate.
Methanol33.0ModeratePolar protic solvent can participate in and facilitate the exchange process.
Water80.1Moderate to Fast (pH-dependent)Highly polar, protic solvent; the rate would be highly sensitive to pH.

This table illustrates the potential influence of different solvents on the stability of the deuterium label in 9-Undecynoic Acid Methyl Ester-d3, providing insights into solvent-solute interactions.

By systematically varying the solvent, researchers can build a detailed picture of the energetic landscape of the solute-solvent system and how it influences the dynamics of the ester group. This information is valuable for understanding reaction kinetics and for designing systems with tailored properties.

Research Applications and Emerging Areas

Role in Metabolomics and Lipidomics Research

The structural characteristics of 9-Undecynoic Acid Methyl Ester-d3, particularly the presence of deuterium (B1214612) atoms in the methyl ester group, make it an invaluable asset in the fields of metabolomics and lipidomics. These disciplines focus on the comprehensive analysis of metabolites and lipids within a biological system, and the use of stable isotope-labeled compounds is crucial for accurate and reliable results.

In metabolomics and lipidomics, accurate quantification of endogenous molecules is paramount. 9-Undecynoic Acid Methyl Ester-d3 serves as an excellent internal standard for mass spectrometry-based analytical methods. When added to a biological sample at a known concentration, it co-elutes with its non-deuterated counterpart and other similar fatty acid methyl esters during chromatographic separation. Due to its slightly higher mass, it can be distinguished by the mass spectrometer, allowing for the precise quantification of the target analytes by correcting for variations in sample preparation and instrument response.

The use of deuterated standards like d3-methyl esters of fatty acids is a well-established technique for the gas chromatographic quantification of transesterified fatty acid methyl esters in various matrices, including food samples. This approach enhances the accuracy and reproducibility of quantitative data, which is essential for understanding the subtle changes in metabolite profiles associated with different physiological or pathological states.

PropertyValue
Molecular FormulaC₁₂H₁₇D₃O₂
Molecular Weight199.3 g/mol
Deuteration PositionMethyl ester group (-CD₃)
Common ApplicationInternal Standard in Mass Spectrometry

This table provides key properties of 9-Undecynoic Acid Methyl Ester-d3.

The stable isotopic label of 9-Undecynoic Acid Methyl Ester-d3 enables its use as a tracer to follow the metabolic fate of exogenous fatty acids within a biological system. Once introduced, the deuterated compound can be tracked through various metabolic pathways, providing insights into processes such as fatty acid uptake, incorporation into complex lipids, and metabolic turnover rates. This is particularly valuable in studying lipid metabolism in various tissues and understanding the pharmacokinetics of fatty acid-based drugs. The deuterium atoms provide a distinct spectroscopic signature, allowing researchers to follow the compound's journey through intricate biological systems with high precision.

While specific studies detailing the in-vivo tracing of 9-Undecynoic Acid Methyl Ester-d3 are emerging, the principle is well-established with other deuterated fatty acids. These studies provide a framework for how this compound can be utilized to investigate lipid metabolism pathways and the effects of external compounds on these processes.

Contributions to Green Chemistry and Sustainable Synthesis

The precursor to 9-Undecynoic Acid Methyl Ester-d3, 10-undecenoic acid, is derived from castor oil, a renewable resource. semanticscholar.orgnih.gov This bio-based origin positions its derivatives, including the deuterated methyl ester, within the realm of green and sustainable chemistry.

The use of undecenoic acid and its esters in the synthesis of polymers and other chemicals is a prime example of renewable resource utilization. researchgate.netdntb.gov.ua Research has focused on converting these bio-based molecules into valuable products such as polyurethanes and polyesters, offering a sustainable alternative to petroleum-based materials. researchgate.net The bifunctional nature of undecenoic acid, with both a carboxylic acid group and a terminal double bond, makes it a versatile building block for polymerization. arkema.com The development of synthetic routes utilizing this renewable feedstock contributes to a more sustainable chemical industry.

Efficient synthesis of fatty acid esters is crucial for their application in various fields, including biodiesel production and as chemical intermediates. Research into catalyst development for the esterification and transesterification of undecenoic acid and its derivatives aims to improve reaction efficiency, reduce waste, and utilize milder reaction conditions, all of which are key principles of green chemistry.

Studies have explored various catalysts, including solid acid catalysts and enzymatic catalysts, for the esterification of undecenoic acid. researchgate.netpharmacyjournal.in For instance, mesoporous molecular sieve catalysts have shown high stability and performance in the esterification of undecenoic acid. researchgate.net Furthermore, research on the transesterification of methyl 10-undecenoate using novel catalysts demonstrates ongoing efforts to enhance the efficiency of these chemical conversions. nih.gov These advancements in catalysis contribute to more sustainable and economically viable processes for producing valuable chemicals from renewable resources.

Catalyst TypeReactionAdvantage
Mesoporous Molecular SievesEsterification of Undecenoic AcidHigh stability and reusability
LipasesEnzymatic EsterificationMild reaction conditions, high selectivity
Metal Oxides (e.g., V₂O₅)Transesterification of Undecenoate EstersEffective for conversion to monomers

This table summarizes different types of catalysts used in reactions involving undecenoic acid and its esters.

Interdisciplinary Research Incorporating Isotopic Labeling

The unique properties of isotopically labeled compounds like 9-Undecynoic Acid Methyl Ester-d3 foster interdisciplinary research, bridging chemistry, biology, medicine, and materials science.

The application of deuterated compounds is a growing area in pharmaceutical research. Deuterium substitution can alter the metabolic stability of drugs, potentially leading to improved pharmacokinetic profiles. juniperpublishers.comnih.gov While not a drug itself, 9-Undecynoic Acid Methyl Ester-d3 can be used in drug metabolism studies to understand the fate of fatty acid-based therapeutics.

In materials science, the incorporation of fatty acid derivatives from renewable resources into polymers is a significant area of research. rug.nl The use of deuterated analogues can aid in the characterization of these materials. For instance, deuterated lipids and surfactants are in high demand for neutron scattering studies, which provide detailed structural information on a molecular level. europa.eu Although specific applications of 9-Undecynoic Acid Methyl Ester-d3 in this area are not yet widely documented, the synthesis of deuterated fatty acids and their esters is a critical step for enabling such advanced material characterization. nih.gov

The ability to trace the incorporation and distribution of this deuterated fatty acid ester in various systems opens up possibilities for its use in environmental science to track the movement and fate of organic compounds. The principles of using stable isotopes as tracers are well-established for following metabolic activities in different tissues and organisms, which can be extended to environmental studies. bohrium.com

Atmospheric Chemistry and Environmental Fate Studies of Organic Species

While specific studies detailing the atmospheric chemistry and environmental fate of 9-Undecynoic Acid Methyl Ester-d3 are not prevalent, the use of isotopically labeled compounds, such as deuterated fatty acid esters, is a well-established technique in environmental science. These labeled molecules serve as powerful tracers to understand the complex pathways of organic compounds in the environment.

In atmospheric chemistry, deuterated organic species can be used in simulation chambers to study reaction kinetics and mechanisms without interference from background levels of the non-labeled compound. The distinct mass of the deuterated compound allows for precise tracking of its transformation products.

In environmental fate studies, 9-Undecynoic Acid Methyl Ester-d3 could be employed to investigate the biodegradation, photodegradation, and transport of unsaturated fatty acid esters in various environmental compartments like soil and water. The deuterium label enables researchers to follow the molecule's journey and quantify its presence and the formation of metabolites in complex environmental matrices. The principle behind using isotopically labeled compounds in such studies is their chemical similarity to the unlabeled counterparts, ensuring they follow the same environmental pathways, while their mass difference allows for their distinct detection.

The use of stable isotope tracers, like deuterium, is considered a reliable and safe alternative to radioactive tracers in biochemical and geochemical research researchgate.net. Compound-specific isotope analysis (CSIA) of fatty acids, for instance, provides valuable information on the origin and fate of lipids in the environment researchgate.net.

Below is a conceptual table illustrating how 9-Undecynoic Acid Methyl Ester-d3 could be used in an environmental fate study.

Experimental Step Application of 9-Undecynoic Acid Methyl Ester-d3 Analytical Technique Expected Outcome
Introduction The deuterated compound is introduced into a controlled environmental microcosm (e.g., soil or water sample).-To simulate the release of a fatty acid ester into the environment.
Incubation/Exposure The microcosm is incubated under specific conditions (e.g., light exposure, presence of microorganisms).-To allow for degradation or transformation processes to occur.
Sample Extraction Samples are collected over time and the organic compounds are extracted.Solvent ExtractionTo isolate the parent compound and any potential metabolites.
Analysis The extracts are analyzed to identify and quantify the deuterated compound and its degradation products.Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)To determine the rate of degradation and identify the transformation pathways of the fatty acid ester.

Material Science Applications of Functionalized Fatty Acid Derivatives

Fatty acid derivatives are recognized as valuable renewable resources for the chemical industry, including the synthesis of polymers and other materials researchgate.net. The functional groups present in 9-Undecynoic Acid Methyl Ester—the terminal alkyne and the methyl ester—make it a versatile building block in material science.

The terminal alkyne group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are known for their high efficiency and specificity. This allows for the straightforward attachment of the undecynoic acid backbone to other molecules or polymer chains.

The methyl ester group can undergo transesterification or amidation reactions, providing another avenue for chemical modification and polymerization. These reactions can be used to create polyesters and polyamides, which have a wide range of applications.

While research may more commonly utilize the non-deuterated form for bulk material synthesis, the deuterated version could be instrumental in mechanistic studies of polymerization or in the development of specialized materials where isotopic labeling is desired for analytical purposes, such as in the study of material degradation or for creating materials with specific spectroscopic properties.

For instance, functionalized fatty acids are being explored for the creation of thermosets for coating applications nih.gov. The derivatives of undecenoic acid, in particular, are noted for their wide applicability in polymer applications due to the reactivity of the terminal double bond (or in this case, a triple bond) nih.gov.

The following table outlines potential material science applications for functionalized fatty acid derivatives like 9-undecynoic acid methyl ester.

Application Area Role of the Fatty Acid Derivative Relevant Chemical Reactions Potential Material Properties
Polymer Synthesis Monomer or chain modifier.Click Chemistry (e.g., CuAAC), Transesterification, Amidation.Biocompatible, Biodegradable, Tunable mechanical properties.
Coatings and Films Component of thermosetting resins.Cross-linking reactions involving the alkyne group.Enhanced surface properties, Renewable-based coatings.
Functionalized Surfaces Surface modification agent.Covalent attachment to surfaces via the alkyne or ester group.Altered hydrophobicity, Introduction of specific binding sites.

Future Directions and Perspectives in Research on 9 Undecynoic Acid Methyl Ester D3

Development of Novel Synthetic Routes for Advanced Isotopic Labeling

The synthesis of isotopically labeled compounds is a cornerstone of metabolic research. Future efforts will likely focus on developing more efficient, stereoselective, and versatile synthetic routes for producing 9-Undecynoic Acid Methyl Ester-d3 and other deuterated analogues. Research is moving towards creating precisely controlled deuteration at specific positions within a molecule, such as the α- and β-positions of fatty acids. nih.gov This level of control allows for the creation of molecular probes that can provide detailed insights into metabolic processes through mass spectrometry analysis. nih.gov

Furthermore, there is a growing demand for the synthesis of complex deuterated molecules, such as phospholipids, where the deuterium (B1214612) is located in the acyl chains. europa.eu Since direct deuteration of these complex lipids is often not feasible, the development of synthetic pathways that utilize deuterated precursors like 9-Undecynoic Acid Methyl Ester-d3 is crucial. europa.eu These advanced synthetic methods will not only improve the availability of such compounds but also broaden the scope of their application in neutron scattering and other analytical techniques. europa.eu The exploration of new catalytic systems, such as those involving rhodium-hydride complexes for enantioselective reductions, could also lead to novel methods for preparing chiral deuterated compounds. researchgate.net

Integration with Multi-Omics Approaches for Systems Biology

The era of systems biology demands a holistic understanding of biological processes, which can be achieved by integrating data from various "omics" fields, including genomics, proteomics, and metabolomics. Stable isotope labeling is a powerful tool in this integrated approach. nih.govmdpi.com 9-Undecynoic Acid Methyl Ester-d3 can serve as a tracer in lipidomics, a branch of metabolomics focused on lipids. By tracking the incorporation and transformation of the deuterated ester, researchers can gain a detailed picture of fatty acid metabolism. mdpi.com

Future research will likely see the increased use of 9-Undecynoic Acid Methyl Ester-d3 in multi-omics studies to unravel complex metabolic networks. royalsocietypublishing.org For instance, by combining lipidomic data obtained using the deuterated tracer with proteomic data, it may be possible to identify the specific enzymes and transport proteins responsible for the metabolism of undecynoic acid. This integrated approach is crucial for understanding how lipid metabolism influences cellular functions and how it is altered in disease states. nih.gov The use of stable isotopes allows for the quantification of metabolic fluxes, providing a dynamic view of cellular processes that is often missing from static omics data. royalsocietypublishing.org

Expansion of Analytical Capabilities for Sub-Trace Analysis

The detection and quantification of biomolecules at very low concentrations is a significant challenge in analytical chemistry. Isotope dilution mass spectrometry (IDMS) is a definitive method for accurate and precise trace analysis. nih.gov The use of a deuterated internal standard like 9-Undecynoic Acid Methyl Ester-d3 can significantly improve the sensitivity and accuracy of mass spectrometric methods for the quantification of its non-deuterated counterpart.

Future advancements in this area will likely focus on pushing the limits of detection to the sub-trace level. This will involve the development of more sensitive mass spectrometers and the optimization of sample preparation and ionization techniques. nih.gov Techniques such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) combine the separation power of GC with the high precision of IRMS, enabling the analysis of very low tracer-to-tracee ratios. nih.gov The continued refinement of these analytical methods will be essential for studying the subtle changes in the metabolism of fatty acids in various biological and environmental samples.

Exploration of Undiscovered Mechanistic Pathways and Transformations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and discovering new metabolic pathways. nih.gov The deuterium label in 9-Undecynoic Acid Methyl Ester-d3 acts as a probe that can be tracked through complex biochemical transformations. The kinetic isotope effect, where the C-D bond reacts more slowly than a C-H bond, can also be exploited to study reaction mechanisms. wikipedia.org

Future research will utilize 9-Undecynoic Acid Methyl Ester-d3 to explore uncharted areas of lipid biochemistry. For example, it could be used to investigate the metabolic fate of undecynoic acid in different organisms or cell types, potentially revealing novel enzymatic reactions or signaling pathways. Deuterium labeling experiments, coupled with techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed structural information about metabolic intermediates and final products. researchgate.netacs.org This approach could lead to the identification of new enzymes, the characterization of their substrate specificity, and a deeper understanding of the regulation of lipid metabolism.

Design of New Research Tools and Probes based on Deuterated Alkynoic Esters

The unique properties of deuterated compounds make them ideal for the design of novel research tools and chemical probes. nih.gov 9-Undecynoic Acid Methyl Ester-d3 can serve as a building block for the synthesis of more complex molecular probes tailored for specific applications. For instance, the alkyne group can be used for "click" chemistry reactions to attach fluorescent dyes or affinity tags, creating multimodal probes for imaging and protein profiling experiments.

The future in this area lies in the creative design of sophisticated probes that can answer specific biological questions. For example, a deuterated and fluorescently tagged version of 9-undecynoic acid could be used to visualize its subcellular localization and interaction with specific proteins in real-time. Furthermore, the development of photoactivatable probes based on deuterated alkynoic esters could allow for the precise control of their activity in space and time, enabling the study of dynamic cellular processes with unprecedented detail. These advanced research tools will be instrumental in dissecting the complex roles of fatty acids in health and disease.

Q & A

Q. What are the optimal methods for synthesizing and characterizing 9-Undecynoic Acid Methyl Ester-d3?

Synthesis typically involves deuterium labeling via acid-catalyzed esterification or transesterification of the precursor acid. For characterization, gas chromatography (GC) coupled with polar columns (e.g., SP™-2560 or Omegawax®) is recommended to resolve geometric isomers and confirm purity . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, should validate deuterium incorporation at the C-9 position. Mass spectrometry (MS) with electron ionization (EI) can further confirm molecular weight and isotopic labeling efficiency .

Q. How can researchers assess the purity and stability of 9-Undecynoic Acid Methyl Ester-d3 under experimental conditions?

  • Purity assessment : Use GC with flame ionization detection (FID) and a 37-component FAME mix as a reference standard. Polar capillary columns (e.g., cyanosilicone) enhance resolution of unsaturated esters .
  • Stability : Store at ≤ -20°C under inert gas (e.g., argon) to minimize oxidation. Monitor degradation via periodic GC-MS analysis. Avoid exposure to strong acids/alkalis or oxidizing agents, as these induce decomposition .

Q. What analytical techniques are critical for quantifying 9-Undecynoic Acid Methyl Ester-d3 in biological matrices?

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by derivatization (e.g., methyl esterification) is standard. GC-MS with selective ion monitoring (SIM) improves sensitivity for deuterated compounds. For complex matrices, tandem MS (MS/MS) reduces background noise .

Advanced Research Questions

Q. How do isotopic effects (deuterium vs. protium) influence the reactivity of 9-Undecynoic Acid Methyl Ester-d3 in kinetic studies?

Deuterium labeling at the C-9 position alters bond dissociation energies (BDEs) and reaction rates. For example, hydrogenation enthalpy (ΔrH°) of unsaturated esters is reduced by ~122.6 kJ/mol in deuterated analogs, as shown in thermodynamic studies . Kinetic isotope effects (KIEs) should be quantified via competitive experiments using protiated and deuterated substrates under identical conditions.

Q. How should researchers address contradictions in thermodynamic data for deuterated fatty acid esters?

Discrepancies often arise from solvent effects or incomplete deuteration. For example, hydrogenation enthalpy values in hexane may differ from polar solvents due to solvation energy variations . Validate data by:

  • Repeating experiments with rigorously purified solvents.
  • Cross-referencing with NIST Chemistry WebBook entries for non-deuterated analogs .
  • Reporting uncertainty intervals (e.g., ±1.0 kJ/mol) to account for instrumental error .

Q. What experimental design considerations are critical for studying the metabolic fate of 9-Undecynoic Acid Methyl Ester-d3 in lipidomics?

  • Isotope tracing : Use stable isotope-resolved metabolomics (SIRM) to track deuterium incorporation into downstream metabolites.
  • Sample preparation : Optimize quenching methods (e.g., cold methanol) to arrest enzymatic activity. Avoid saponification, which may hydrolyze the ester bond .
  • Data validation : Employ internal standards (e.g., odd-chain FAMEs) to correct for matrix effects in GC-MS .

Q. How can GC conditions be optimized to separate 9-Undecynoic Acid Methyl Ester-d3 from co-eluting isomers?

  • Column selection : Use a 100 m SP™-2560 column with a 0.25 mm ID and 0.20 μm film thickness for maximum resolution .
  • Temperature programming : Start at 60°C (hold 2 min), ramp at 3°C/min to 200°C, then 10°C/min to 240°C.
  • Carrier gas : Helium at 1.0 mL/min improves peak symmetry compared to hydrogen .

Methodological Best Practices

  • Data reproducibility : Maintain detailed logs of GC parameters (e.g., oven ramp rates, column lot numbers) to ensure cross-lab reproducibility .
  • Ethical reporting : Disclose deuterium labeling efficiency (e.g., ≥98% purity) and potential side reactions (e.g., epoxidation of the undecynoic chain) in publications .
  • Statistical rigor : Collaborate with a statistician to design power analyses for kinetic or metabolic studies, particularly when comparing isotopic variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.